![molecular formula C10H10O3 B180737 3-Phenyloxetane-3-carboxylic acid CAS No. 114012-42-9](/img/structure/B180737.png)
3-Phenyloxetane-3-carboxylic acid
Overview
Description
3-Phenyloxetane-3-carboxylic acid is a carboxylic acid derivative with the molecular formula C10H10O3 and a molecular weight of 178.19 g/mol This compound features a four-membered oxetane ring substituted with a phenyl group and a carboxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxetane-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular cyclization of a hydroxy acid precursor can yield the oxetane ring . Another method involves the use of Grignard reagents, where the reaction of a phenylmagnesium bromide with an oxetane-3-carboxylate ester can produce the desired compound .
Industrial Production Methods
These include the oxidation of primary alcohols or aldehydes, hydrolysis of nitriles, and carboxylation of Grignard reagents .
Chemical Reactions Analysis
Types of Reactions
3-Phenyloxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenylglyoxylic acid.
Reduction: 3-Phenyloxetane-3-methanol.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
Pharmaceutical Development
3-Phenyloxetane-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being researched for their potential as agonists of the glucagon-like peptide-1 receptor (GLP-1R), which is significant in the treatment of diabetes and obesity. Studies indicate that modifications to the carboxylic acid moiety enhance the potency and reduce off-target effects, making these derivatives promising candidates for drug development .
Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis. Its unique four-membered ring structure allows for various transformations, including:
- Decarboxylative Alkylation : Recent advancements have demonstrated the use of visible light photoredox catalysis to facilitate the decarboxylative alkylation of this compound. This method generates alkyl radicals that can participate in C–C bond formation, showcasing the compound's utility in creating complex organic molecules .
- Radical Functionalization : The compound can be converted into benzylic radicals through photoredox conditions, allowing for further functionalization. This approach has been shown to yield 3-aryl-3-alkyl substituted derivatives, which are valuable in medicinal chemistry .
Case Study 1: Synthesis of GLP-1R Agonists
A study focused on the design and evaluation of 3-phenyloxetane derivatives revealed that incorporating a carboxylic acid significantly improved GLP-1R potency. The research demonstrated that these modifications led to better pharmacological profiles and reduced side effects, highlighting the compound's potential in diabetes treatment .
Case Study 2: Photoredox Catalysis
Research on visible light-mediated reactions explored the formation of oxetane and azetidine radicals from this compound. The study found that these radicals could undergo conjugate addition reactions with activated alkenes, showcasing their reactivity and versatility as intermediates in organic synthesis .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-Phenyloxetane-3-carboxylic acid involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyloxetane-2-carboxylic acid: Similar structure but with the carboxyl group at the second position.
4-Phenyloxetane-3-carboxylic acid: Similar structure but with the phenyl group at the fourth position.
Uniqueness
3-Phenyloxetane-3-carboxylic acid is unique due to the specific positioning of the phenyl and carboxyl groups on the oxetane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Biological Activity
3-Phenyloxetane-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound consists of an oxetane ring with a phenyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 178.18 g/mol. The oxetane ring's strained structure contributes to its reactivity, making it a candidate for various chemical transformations that can lead to biologically active derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound's behavior in biological systems.
Interaction with Enzymes
Research has shown that compounds containing oxetane rings can modulate enzyme activities, particularly in pathways related to inflammation. For instance, studies indicate that this compound may inhibit cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways, which are critical in the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
These studies demonstrate that this compound possesses significant inhibitory effects on key enzymes involved in inflammation, suggesting its potential as an anti-inflammatory agent.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-inflammatory Activity : In a study assessing various oxetane derivatives, this compound was found to effectively reduce the production of pro-inflammatory mediators in RBL-1 cells stimulated with arachidonic acid. The compound exhibited balanced inhibition across both COX and 5-LOX pathways .
- Synthesis and Derivatization : Researchers have explored synthetic routes for modifying the oxetane structure to enhance biological activity. For example, introducing different substituents on the phenyl ring or altering the carboxylic acid moiety has been shown to affect binding affinities and biological responses.
Properties
IUPAC Name |
3-phenyloxetane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(12)10(6-13-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMJGOIQQFWNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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